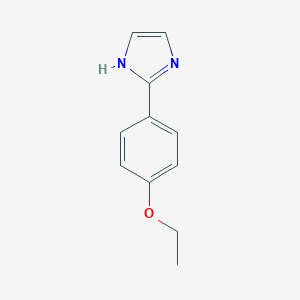

2-(4-Ethoxyphenyl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethoxyphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 4-ethoxyphenyl group. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in medicinal chemistry, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-ethoxybenzaldehyde with glyoxal and ammonium acetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Ethoxyphenyl)imidazole can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the ethoxy group, depending on the reagents used.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives or de-ethoxylated products.

Substitution: Halogenated, nitrated, or sulfonated phenyl imidazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 2-(4-Ethoxyphenyl)imidazole

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with urea or guanidine under acidic conditions. The following steps outline a general synthetic route:

- Reagents : 4-Ethoxybenzaldehyde, urea or guanidine, and an acid catalyst (e.g., acetic acid).

- Reaction Conditions : The mixture is heated under reflux for several hours.

- Isolation : The product is purified through recrystallization.

This compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. In vitro tests have demonstrated that this compound exhibits antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

Imidazole compounds are often explored for their anti-inflammatory effects. For example, a study highlighted the potential of imidazole derivatives to inhibit pro-inflammatory mediators and reduce inflammation in animal models . The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Specifically, it has displayed efficacy against several cancer cell lines, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the imidazole ring or the ethoxyphenyl group can significantly influence its pharmacological properties:

- Substituent Effects : Variations in the position or type of substituents on the phenyl ring can enhance or diminish activity against specific targets.

- Lipophilicity : The ethoxy group contributes to the lipophilicity of the compound, which may improve membrane permeability and bioavailability.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives found that this compound exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol . The compound demonstrated an inhibition zone diameter significantly larger than that observed with controls.

Case Study 2: Anti-inflammatory Activity

In vivo testing revealed that this compound reduced paw edema in rat models comparable to conventional anti-inflammatory drugs such as diclofenac . This study provided compelling evidence for its potential use as a therapeutic agent in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-(4-Ethoxyphenyl)imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

2-Phenylimidazole: Lacks the ethoxy group, resulting in different physical and chemical properties.

2-(4-Methoxyphenyl)imidazole: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and applications.

2-(4-Chlorophenyl)imidazole: Contains a chlorine atom, leading to distinct electronic effects and biological activity.

Uniqueness: 2-(4-Ethoxyphenyl)imidazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

2-(4-Ethoxyphenyl)imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring substituted with a 4-ethoxyphenyl group, which enhances its lipophilicity and potential for biological interaction. Research has demonstrated its efficacy as an enzyme inhibitor, receptor modulator, and potential therapeutic agent against various diseases, including cancer and microbial infections.

The synthesis of this compound typically involves the cyclization of 4-ethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This method allows for the formation of the imidazole ring through a condensation reaction, yielding a compound that exhibits significant biological activity due to its unique structural characteristics.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing biochemical pathways, while the ethoxyphenyl group enhances solubility and membrane permeability, facilitating cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 0.4 to 3.8 nM against multiple cancer cell lines, indicating potent antiproliferative effects . The presence of substituents on the phenyl ring significantly influenced the biological activity, with specific configurations leading to enhanced efficacy.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 4o | A549 | 0.4 |

| HeLa | 1.5 | |

| MCF-7 | 3.8 | |

| Jurkat | >10 |

The compound 4o , a derivative of this compound, showed promising results in vivo, significantly reducing tumor mass in mouse models at doses much lower than conventional treatments .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating comparable efficacy to established antibiotics .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| E. coli | 12 | |

| B. subtilis | 10 |

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of various substituents on the phenyl ring of imidazole derivatives, it was found that compounds containing both chloro and ethoxy groups exhibited superior anticancer activity compared to their counterparts without these substitutions .

- Cytotoxicity Assessment : The cytotoxic effects of the most active derivative (compound 4o ) were assessed on peripheral blood lymphocytes (PBL). Results indicated an IC50 greater than 10 μM in quiescent cells but significantly lower (0.5 μM) in stimulated cells, suggesting selective toxicity towards rapidly proliferating cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-5-3-9(4-6-10)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCDQJMUKCZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.